(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate
Description
The compound “(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate” is a benzofuran-derived ester characterized by a complex structure featuring a Z-configuration at the olefinic bond. Its core framework includes:
- A 3-oxobenzofuran moiety substituted with an ethoxy group at position 4.
- A phenoxypropanoate ester group at position 4 of the benzofuran ring, further substituted with a methoxy group at position 2.
- A (Z)-configured methylidene bridge linking the benzofuran and phenoxypropanoate groups.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-15-7-8-16-18(12-15)29-20(21(16)23)11-14-6-9-17(19(10-14)25-3)28-13(2)22(24)26-4/h6-13H,5H2,1-4H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVAUCOSHKKNGZ-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include ethyl bromoacetate, sodium ethoxide, and methoxybenzaldehyde, under conditions such as reflux in ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is C21H20O5, with a molar mass of approximately 368.4 g/mol. The synthesis typically involves multiple steps, including condensation reactions and modifications to achieve the desired molecular structure. Analytical techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to monitor the synthesis and confirm the structure of intermediates and final products.
Acetylcholinesterase Inhibition
One of the primary applications of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate is its potential role as an acetylcholinesterase inhibitor . This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels need to be maintained for cognitive function .
Antioxidant Properties
The compound has also been studied for its antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in research focused on aging and age-related diseases, where oxidative damage plays a significant role .
Case Studies
Several studies have investigated the effects of related benzofuran derivatives on biological systems:
- Neuroprotective Effects : A study highlighted that benzofuran derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, suggesting that this compound may have similar benefits .
- Antioxidant Activity : Research has demonstrated that compounds with similar structural motifs possess significant antioxidant activity, making them candidates for further exploration in therapeutic applications against oxidative stress-related conditions .
Summary of Findings
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Acetylcholinesterase Inhibition | Potential use in treating neurodegenerative diseases like Alzheimer's disease |
| Antioxidant Properties | May protect against oxidative stress and related diseases |
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs:
Zygocaperoside (from Z. fabago roots, )
(E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate ()
Isorhamnetin-3-O glycoside (from Z. fabago roots, )
Table 1: Structural Comparison
Table 2: Spectroscopic and Physical Properties
Key Findings
Structural Complexity: The target compound’s benzofuran-phenoxypropanoate hybrid distinguishes it from triterpenoids (Zygocaperoside) and flavonoids (Isorhamnetin glycoside). Its Z-configuration may confer unique stereoelectronic properties compared to the E-isomer in .
Spectroscopic Signatures: The benzofuran ring’s conjugation (UV λmax ~300 nm) contrasts with flavonoid absorption (λmax ~370 nm) and triterpenoid UV profiles . NMR shifts for ethoxy/methoxy groups align with typical ester derivatives .
Synthetic Challenges : Unlike plant-extracted analogs, the target compound likely requires multi-step synthesis, including benzofuran cyclization and stereoselective olefin formation, which is more complex than the acid-catalyzed condensation in .
Biological Activity
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, methoxy groups, and a propanoate side chain. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticholinesterase Activity : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms of cognitive decline .
- Anticancer Properties : Some derivatives of benzofuran have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Certain related compounds have exhibited anti-inflammatory properties, which may contribute to their therapeutic potential in diseases characterized by inflammation .
Study 1: Anticholinesterase Activity
A study evaluated a series of benzofuran derivatives for their AChE inhibitory activity using Ellman's method. Among these, compounds structurally similar to this compound showed promising results with IC50 values indicating potent inhibition. For instance, one derivative exhibited an IC50 of 10 ± 6.87 nM, highlighting the potential efficacy of this class of compounds in treating Alzheimer's disease .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, various benzofuran derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain derivatives induced significant cytotoxicity with IC50 values ranging from 5 to 20 µM. Mechanistic studies suggested that these compounds may trigger apoptosis via mitochondrial pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What are the critical steps in synthesizing (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)propanoate, and how can reaction conditions be optimized to improve yield?
- Answer : The synthesis involves multi-step reactions, including condensation of benzofuran precursors and esterification . Key steps include:
- Knoevenagel condensation to form the benzylidene-benzofuran core .
- Esterification of the propanoate group under anhydrous conditions .
- Optimization strategies :
- Control temperature (e.g., 60–80°C for condensation) and solvent choice (polar aprotic solvents like DMF improve reactivity) .
- Use catalysts (e.g., p-toluenesulfonic acid for esterification) and purification via column chromatography to isolate intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Answer :
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) for molecular weight confirmation .
- Thin-layer chromatography (TLC) to monitor reaction progress and detect impurities .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Answer :
- Byproducts from incomplete condensation : Address by extending reaction time or increasing catalyst loading .
- Ester hydrolysis products : Minimize by using anhydrous solvents and avoiding aqueous workup .
- Isomeric impurities : Separate via silica gel chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies involving similar benzofuran derivatives?
- Answer :
- Perform structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .
- Conduct dose-response assays to determine if discrepancies arise from concentration-dependent effects .
- Validate target specificity using knockout cell lines or competitive binding assays .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action, particularly its enzyme inhibition potential?
- Answer :
- Kinetic assays : Measure inhibition constants (Ki) using purified enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Molecular docking : Predict binding modes with enzymes like CYP450 or kinases .
- Fluorescence quenching : Monitor enzyme-ligand interactions in real time .
Q. How can researchers design analogs to enhance bioactivity while maintaining synthetic feasibility?
- Answer :
- Modify substituents : Replace the ethoxy group with bulkier alkoxy chains to improve lipophilicity and membrane penetration .
- Introduce bioisosteres : Substitute the ester group with amides to enhance metabolic stability .
- Use parallel synthesis to generate a library of derivatives for high-throughput screening .
Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of this compound?
- Answer :
- Hydrolytic stability tests : Expose the compound to buffers of varying pH (2–12) and analyze degradation products via LC-MS .
- Photodegradation studies : Use UV-Vis irradiation to simulate sunlight exposure and identify photoproducts .
- Soil microcosm assays : Evaluate biodegradation in soil samples to model environmental fate .
Q. How can molecular docking be applied to predict interactions between this compound and novel biological targets?
- Answer :
- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) compatible with the compound’s benzofuran core .
- Docking protocols : Use software like AutoDock Vina with flexible ligand settings to account for Z-isomer conformation .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
